molecular formula C8H7BrN4O B3037194 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 474709-32-5

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B3037194
CAS No.: 474709-32-5
M. Wt: 255.07 g/mol
InChI Key: QBNAMJNGXIDVSS-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a carbohydrazide group at the 3rd position. It is known for its biological activities, including anticonvulsant properties .

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAMJNGXIDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1.94 g ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, 6 mL hydrazine monohydrate and 20 mL ethanol was heated for 1 hour under reflux. The precipitated crystals were collected by filtration, washed with ethanol and dried under reduced pressure by a vacuum pump to give 1.71 g of the title compound as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
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6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
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Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

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